1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride
CAS No.: 1948237-22-6
Cat. No.: VC3128901
Molecular Formula: C7H9Cl2FN2
Molecular Weight: 211.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1948237-22-6 |
---|---|
Molecular Formula | C7H9Cl2FN2 |
Molecular Weight | 211.06 g/mol |
IUPAC Name | 1-(5-chloro-3-fluoropyridin-2-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C7H8ClFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H |
Standard InChI Key | GFTKPZSXCLYPIL-UHFFFAOYSA-N |
SMILES | CC(C1=C(C=C(C=N1)Cl)F)N.Cl |
Canonical SMILES | CC(C1=C(C=C(C=N1)Cl)F)N.Cl |
Introduction
Chemical Structure and Properties
1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride is a hydrochloride salt of the parent compound 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine. The parent compound features a pyridine ring with chloro and fluoro substituents at positions 5 and 3, respectively, and an ethanamine group at position 2. The hydrochloride form enhances water solubility and provides increased stability for storage and handling purposes.
The compound shares structural similarities with 2-(5-Chloro-3-fluoropyridin-2-YL)ethanamine, which is listed under catalog #2660DW in safety data documentation . The base structure contains a halogenated pyridine ring, specifically containing both chlorine and fluorine atoms, which significantly influences its chemical reactivity and potential applications.
Structural Relationships to Similar Compounds
Comparison with Related Pyridine Derivatives
The target compound bears notable structural relationships to several compounds found in the chemical literature. One such related compound is 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, which has been documented with CAS number 1256824-17-5 . This ketone derivative differs from our target compound primarily in the functional group at position 2, featuring a carbonyl group rather than an amine group.
The structural data available for 1-(5-chloro-3-fluoropyridin-2-yl)ethanone includes:
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SMILES notation: CC(=O)C1=C(C=C(C=N1)Cl)F
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InChI: InChI=1S/C7H5ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3
Another structurally related compound is 2-(5-Chloro-3-fluoropyridin-2-YL)ethanamine, which represents the free base form of our target compound . The hydrochloride salt formation typically affects properties such as solubility, crystallinity, and stability without altering the core molecular structure.
Analytical Characterization
Spectroscopic Properties
For related structures, analytical data includes predicted collision cross-section information, which may be relevant for mass spectrometric analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | (calculated) | (estimated) |
[M+Na]+ | (calculated) | (estimated) |
[M+NH4]+ | (calculated) | (estimated) |
These values would differ for 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine hydrochloride but provide reference points for analytical method development .
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